molecular formula C6H14N2 B1272304 Azepan-3-amine CAS No. 69154-03-6

Azepan-3-amine

Cat. No. B1272304
CAS RN: 69154-03-6
M. Wt: 114.19 g/mol
InChI Key: WJUBYASTGWKFHK-UHFFFAOYSA-N
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Description

Azepan-3-amine is a secondary amine that is part of the azepine family of compounds, which are characterized by a seven-membered heterocyclic ring structure containing nitrogen. The azepine ring can adopt various conformations and can be functionalized to produce a wide range of derivatives with diverse chemical properties and potential applications.

Synthesis Analysis

The synthesis of azepine derivatives can be achieved through various methods. One approach involves the atroposelective formation of dibenz[c,e]azepines via intramolecular direct arylation, which proceeds with high atropodiastereoselectivity due to strain effects induced by the trigonalisation of the nitrogen atom . Another method for azepine ring formation is through ene reactions of 3-(alk-2-enyl)amino-2-cyanoacrolein derivatives with primary amines, which proceed stereoselectively via an intramolecular ene reaction of the imine derivatives . Additionally, a versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines has been described, starting from a 5-allyl-4,6-dichloropyrimidine and involving base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization .

Molecular Structure Analysis

The molecular structure of azepine derivatives can vary significantly depending on the substituents and the type of reactions they undergo. For instance, in the case of benzo[b]pyrimido[5,4-f]azepines, the azepine ring adopts a boat conformation, with variations in the configuration at the stereogenic center depending on the specific compound . Natural bond orbital (NBO) calculations can provide insights into the structural and reactivity behavior of azepine compounds .

Chemical Reactions Analysis

Azepine derivatives can participate in a variety of chemical reactions. For example, 2-dialkylamino-3H-azepines can react with oxidants and electrophiles to afford a range of products, including 2-aminoazepines, quinazolinoazepine, and 2-methylene-1,2-dihydro-3H-azepines. These compounds can further undergo transformations, such as conversion to azepine-3-one arylhydrazones or dihydro-azadithiasesquifulvalene, depending on the reactants used .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepine derivatives can be influenced by their conformational flexibility and the nature of their substituents. Thermochemical studies have provided insights into the conformational energetics of azepan and its derivatives, revealing several low-energy conformers and enabling the determination of gas-phase standard enthalpy of formation. Experimental data from combustion calorimetry and Calvet microcalorimetry have been used to derive enthalpic parameters and establish an increments scheme for predicting the gas-phase enthalpy of formation of cyclic/acyclic hydrocarbons and amines .

Scientific Research Applications

Azepanium Ionic Liquids

Azepane has been utilized to create a new family of room temperature ionic liquids. These transformations are significant for mitigating disposal issues in the polyamide industry. The synthesis involves reacting azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes to produce tertiary amines, followed by quaternisation to yield quaternary azepanium salts. These salts exhibit a wide range of physical properties and have shown promise as electrolytes due to their wide electrochemical windows, making them safer alternatives to volatile organic compounds (Belhocine et al., 2011).

Conformational Energetics of Azepan

A study focused on the thermochemical analysis of azepan and azepan-1-ylacetonitrile, exploring their conformational forms and energy barriers. Computational and experimental approaches were used to determine their gas-phase standard enthalpy of formation. This research aids in understanding the structural and reactivity behavior of such compounds, contributing to broader knowledge in cyclic/acyclic hydrocarbons and amines (Freitas et al., 2014).

Enantioselective Amine α-Functionalization

The study reported the development of a Pd(II)-catalyzed enantioselective α-C–H coupling of various amines, including azepanes. This process is crucial for functionalizing the α-methylene C–H bonds of N-heterocycles, especially in drug discovery. The research highlights the utility of chiral phosphoric acids in achieving high enantioselectivity and exclusive regioselectivity (Jain et al., 2016).

Azepane-Based Motifs in Drug Discovery

Azepane-based compounds exhibit diverse pharmacological properties, making them attractive for discovering new therapeutic agents. Over 20 azepane-based drugs have been FDA-approved for treating various diseases. This review discusses the structure-activity relationship and molecular docking studies of azepane derivatives, providing insights for future drug development (Zha et al., 2019).

Tantalum Catalyzed Hydroaminoalkylation

This research demonstrated the use of tantalum catalysis for direct alkylation of secondary amines, including azepane. The process allows for the synthesis of α- and β-alkylated N-heterocycles with excellent regio- and diastereoselectivity. It presents a new route for synthesizing various N-heterocycles, which are significant in pharmaceutical and material chemistry (Payne et al., 2013).

Future Directions

New synthetic methods for the construction of azepan-3-amine derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

properties

IUPAC Name

azepan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUBYASTGWKFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373374
Record name Azepan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-3-amine

CAS RN

69154-03-6
Record name Azepan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69154-03-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SR Peddi, SR Peddi, S Sivan, R Veerati… - Journal of Receptors …, 2020 - Taylor & Francis
… Different moieties like azepan-3-amine, octahydro-1H-pyrrolo [2, 3-c] pyridine, 1-methyl-1, 4-diazepane, piperazine, N-(3-methyl piperidin-4-yl) methane sulfonamide N-(pyrazin-2-yl …
Number of citations: 3 www.tandfonline.com
W Huang, Z Zhang, X Barros-Álvarez, CY Koh… - European journal of …, 2016 - Elsevier
A screening hit 1 against Trypanosoma brucei methionyl-tRNA synthetase was optimized using a structure-guided approach. The optimization led to the identification of two novel series …
Number of citations: 26 www.sciencedirect.com
H Patel, R Pawara, A Ansari, S Surana - European journal of medicinal …, 2017 - Elsevier
… (R)-N-(2-chloro-6-nitrophenyl)azepan-3-amine (31). A mixture of Boc protected (R)-N-(2-chloro-6-nitrophenyl)azepan-3-amine (31) was reduced using Zn in AcOH to afford (R)-tert-butyl …
Number of citations: 138 www.sciencedirect.com
J Choi, NN Yadav, HJ Ha - Asian Journal of Organic Chemistry, 2017 - Wiley Online Library
The formation of the stable form of 1‐azabicyclo[4.1.0]heptane tosylate was successfully achieved from 2‐[4‐tolenesulfonyloxybutyl]aziridine, by stirring in MeCN at room temperature. …
Number of citations: 25 onlinelibrary.wiley.com
M Sinha, A Gupta, S Gupta, P Singh, S Pandit… - Computers in Biology …, 2021 - Elsevier
COVID-19 outbreak poses a severe health emergency to the global community. Due to availability of limited data, the selection of an effective treatment is a challenge. …
Number of citations: 9 www.sciencedirect.com

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